2-Propanamine, 2-methyl-N-((4-morpholinylthioxomethyl)thio)-
CAS No.: 68310-86-1
Cat. No.: VC17191550
Molecular Formula: C9H18N2OS2
Molecular Weight: 234.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68310-86-1 |
|---|---|
| Molecular Formula | C9H18N2OS2 |
| Molecular Weight | 234.4 g/mol |
| IUPAC Name | (tert-butylamino) morpholine-4-carbodithioate |
| Standard InChI | InChI=1S/C9H18N2OS2/c1-9(2,3)10-14-8(13)11-4-6-12-7-5-11/h10H,4-7H2,1-3H3 |
| Standard InChI Key | SXJUCAYPPGXJEK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NSC(=S)N1CCOCC1 |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
The compound is recognized by multiple nomenclature systems and synonyms. Its IUPAC name, (tert-butylamino) morpholine-4-carbodithioate, reflects its dithiocarbamate bridge linking tert-butylamine and morpholine moieties . Alternative designations include:
Molecular Formula and Weight
The molecular formula C₉H₁₈N₂OS₂ corresponds to a molar mass of 234.4 g/mol . Key mass contributions arise from the morpholine ring (C₄H₉NO) and the dithiocarbamate group (NCS₂), which collectively account for 64% of the total mass.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂OS₂ |
| Molecular Weight | 234.4 g/mol |
| SMILES | CC(C)(C)NSC(=S)N1CCOCC1 |
| InChIKey | SXJUCAYPPGXJEK-UHFFFAOYSA-N |
Structural Characteristics
Core Functional Groups
The molecule comprises three distinct regions:
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tert-Butylamine Group: A branched alkylamine (C₄H₁₁N) providing steric bulk and basicity .
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Dithiocarbamate Bridge: A -N-C(=S)-S- linkage enabling metal coordination and redox activity .
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Morpholine Ring: A six-membered heterocycle with one oxygen and one nitrogen atom, enhancing solubility and stability .
Spectroscopic Features
While experimental spectral data (e.g., IR, NMR) for this specific compound is unavailable, analogous dithiocarbamates exhibit:
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IR: Strong absorption bands near 1,050 cm⁻¹ (C=S stretching) and 3,300 cm⁻¹ (N-H stretching) .
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¹H NMR: Distinct signals for tert-butyl protons (δ 1.2–1.4 ppm) and morpholine ring protons (δ 3.6–4.0 ppm) .
Synthesis and Reactivity
Reactivity Profile
The dithiocarbamate group confers:
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Metal Chelation: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur atoms .
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Oxidative Degradation: Susceptibility to oxidation, forming disulfide bridges or sulfonic acids .
Applications and Industrial Relevance
Inferred Uses
Despite its inactive commercial status, structural analogs suggest potential roles in:
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Corrosion Inhibition: Dithiocarbamates adsorb onto metal surfaces, forming protective layers .
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Rubber Vulcanization: Acceleration of sulfur cross-linking in polymer matrices .
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Antimicrobial Agents: Thioamide derivatives exhibit biocidal activity against fungi and bacteria .
| Jurisdiction | Status | Assessment Body |
|---|---|---|
| United States | Inactive | EPA TSCA |
| Australia | Not Commercial | AICIS |
| European Union | Unregulated | ECHA |
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